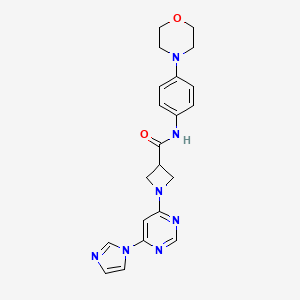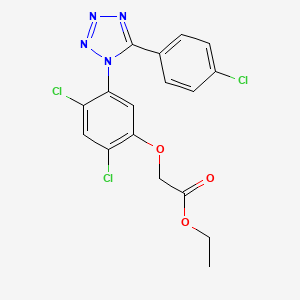
Ethyl 2-(2,4-dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2,4-dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl)phenoxy)acetate is a complex organic compound known for its unique molecular structure. It contains chlorine-substituted phenyl groups and a tetrazole ring, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,4-dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl)phenoxy)acetate typically involves multi-step organic reactions. Here’s a simplified version:
Initial Formation of Tetrazole Ring: This step involves the reaction of 4-chlorophenyl with sodium azide (NaN3) in the presence of a solvent like DMF (dimethylformamide) under heat to form 5-(4-chlorophenyl)-1H-tetrazole.
Chlorination and Attachment of the Dichlorophenyl Group: The intermediate then undergoes a chlorination reaction followed by coupling with 2,4-dichlorophenyl under specific conditions like the use of a catalyst (Pd/C) and controlled temperature.
Final Ester Formation: The resultant compound reacts with ethyl bromoacetate in the presence of a base like K2CO3 (potassium carbonate) to form the final product.
Industrial Production Methods: In industrial settings, the synthesis involves scaled-up versions of the laboratory procedures with optimizations for yield, purity, and cost. Automated reactors and continuous flow chemistry techniques might be employed for higher efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes: Ethyl 2-(2,4-dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl)phenoxy)acetate participates in various organic reactions, such as:
Nucleophilic Substitution: Its ester group can undergo nucleophilic attack leading to amide or carboxylic acid derivatives.
Oxidation and Reduction: The aromatic rings can participate in electrophilic substitution reactions. The tetrazole ring may undergo oxidation under harsh conditions.
Hydrolysis: Under acidic or basic conditions, the ester can hydrolyze to produce the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include ammonia or primary amines under mild heating.
Oxidation: Use of strong oxidizing agents like KMnO4 (potassium permanganate).
Hydrolysis: Acidic or basic aqueous solutions, like HCl (hydrochloric acid) or NaOH (sodium hydroxide).
Major Products Formed:
From nucleophilic substitution: amides, carboxylic acids.
From oxidation: Various oxidized derivatives depending on the conditions.
From hydrolysis: Ethanol and carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-(2,4-dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl)phenoxy)acetate has diverse applications:
Chemistry: Used as a building block in synthesizing more complex molecules.
Biology: Explored for potential as an enzyme inhibitor or ligand in binding studies.
Medicine: Investigated for pharmaceutical properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in material science for developing novel polymers or as an intermediate in agrochemical synthesis.
Mechanism of Action
The specific mechanism by which this compound exerts its effects depends on the context of its application. Generally, its molecular structure allows it to interact with various biological targets:
Molecular Targets and Pathways: It may bind to enzyme active sites, disrupting normal enzyme function, or interact with receptor proteins, affecting signal transduction pathways.
Comparison with Similar Compounds
Ethyl 2-(2,4-dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl)phenoxy)acetate is unique due to its combination of chloro-substituted phenyl groups and a tetrazole ring. Similar compounds include:
2-(2,4-dichlorophenoxy)acetic acid: Known for its herbicidal properties.
Tetrazole-containing compounds: Widely studied for their pharmacological potentials, such as losartan (an antihypertensive drug).
Each of these similar compounds has distinct properties and applications, but none combine the exact structure and potential versatility as Ethyl 2-(2,4-dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl)phenoxy)acetate, making it a unique subject of study.
Properties
IUPAC Name |
ethyl 2-[2,4-dichloro-5-[5-(4-chlorophenyl)tetrazol-1-yl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N4O3/c1-2-26-16(25)9-27-15-8-14(12(19)7-13(15)20)24-17(21-22-23-24)10-3-5-11(18)6-4-10/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFHENHJMONAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
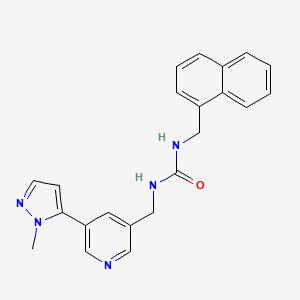
![4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N,N-dimethyl-1,4-diazepane-1-sulfonamide](/img/structure/B2696839.png)
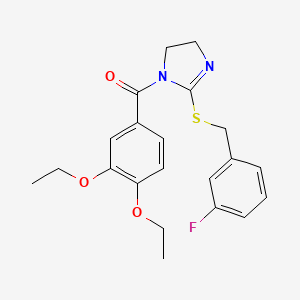
![2-{[1-(3-chloro-4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2696841.png)
![4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid](/img/structure/B2696843.png)
![N-[(2Z)-3-(benzenesulfonyl)-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B2696847.png)
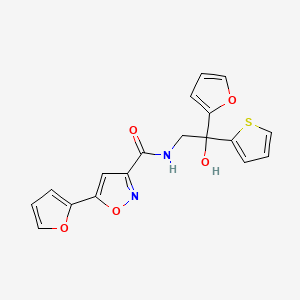
![4-[3-(Methylcarbamoyl)pyrazol-1-yl]butanoic acid](/img/structure/B2696849.png)
![methyl 3-[6-[(4-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/new.no-structure.jpg)
![4-chloro-5-imino-6H,7H,8H-5lambda6-thiopyrano[3,2-d]pyrimidin-5-one](/img/structure/B2696851.png)
![(2E)-3-(3-ethoxy-4-hydroxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2696853.png)
![N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N-methylmethanesulfonamide](/img/structure/B2696854.png)
